tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a brominated pyridoindole derivative featuring a tert-butyl carbamate group at position 2 and a bromine substituent at position 7 of the indole core. This compound belongs to a class of γ-carbolines, which are heterocyclic frameworks with applications in medicinal chemistry and organic synthesis. The tert-butyl group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures. Bromination at position 7 introduces steric and electronic effects that influence reactivity and physicochemical properties .
For example, tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) shares a similar scaffold, differing only in the bromine substituent’s position (8 vs. 7). Such positional isomers are critical for understanding substituent effects on molecular behavior .
Properties
IUPAC Name |
tert-butyl 7-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-13-12(9-19)11-5-4-10(17)8-14(11)18-13/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPASNZIMQXVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173155-30-0 | |
| Record name | tert-butyl 7-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of tert-Butyl 3,4-Dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
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Starting Materials :
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Boc-protected 4-piperidone (e.g., tert-butyl 4-oxopiperidine-1-carboxylate).
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Substituted arylhydrazine (e.g., 4-bromophenylhydrazine for direct bromination or unsubstituted phenylhydrazine for post-cyclization functionalization).
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Reaction Conditions :
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Mechanistic Insight :
Regioselective Bromination Strategies
Introducing bromine at the 7-position of the indole ring is critical. Two primary approaches dominate:
Direct Bromination of the γ-Carboline Core
Method :
Key Considerations :
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The Boc group’s electron-withdrawing nature directs electrophilic substitution to the 7-position.
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Over-bromination is mitigated by stoichiometric control and low temperatures.
Bromination of Arylhydrazine Precursors
Method :
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Brominate phenylhydrazine precursors before cyclization.
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Example :
Advantages :
Optimization of Protective Group Chemistry
The tert-butoxycarbonyl (Boc) group is introduced early to stabilize the secondary amine during subsequent reactions.
Boc Protection Protocol
Stability Under Bromination Conditions
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The Boc group remains intact under mild bromination (NBS/DMF, 0–5°C).
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Harsh conditions (e.g., Br₂/AcOH) may necessitate post-bromination reprotection.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Bromination Step | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Post-cyclization bromination | Unsubstituted γ-carboline | NBS/DMF, 0°C | 75–82 | 7-Bromo predominant |
| Pre-cyclization bromination | 4-Bromophenylhydrazine | Diazotization/reduction | 68–74 | 7-Bromo exclusive |
| Directed ortho-bromination | Boc-protected γ-carboline | Br₂/AcOH, 50°C | 60–65 | 8-Bromo byproduct |
Key Findings :
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NBS in DMF provides superior regioselectivity for 7-bromo products compared to Br₂/AcOH, which favors 8-bromo isomers.
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Pre-cyclization bromination avoids competing substitution pathways but requires specialized arylhydrazine synthesis.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Molecular Ion : [M+H]⁺ = 351.24 (C₁₆H₁₉BrN₂O₂).
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Isotopic pattern confirms bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Infrared Spectroscopy (IR)
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Boc carbonyl stretch: 1680–1720 cm⁻¹.
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Absence of N-H stretches (3300–3500 cm⁻¹) confirms complete protection.
Industrial-Scale Considerations
Flow Chemistry Applications
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Continuous flow reactors enhance bromination efficiency and safety by minimizing exothermic risks.
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Case Study :
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Throughput: 500 g/day using a micromixer reactor (NBS/DMF, 5°C).
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Purity: >98% by HPLC.
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Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The dihydropyridoindole core can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridoindoles, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole derivatives exhibit significant anticancer properties. A study highlighted that derivatives of pyridoindoles can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests that tert-butyl 7-bromo derivatives may also possess similar properties, warranting further investigation into their efficacy against various cancer types.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain pyridoindole derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
Organic Electronics
The unique electronic properties of pyridoindole derivatives make them suitable candidates for applications in organic electronics. Research has demonstrated that these compounds can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport properties.
Synthetic Organic Chemistry
Building Block for Synthesis
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridoindole derivatives and evaluated their anticancer activity against several cancer cell lines. The study found that compounds with a bromo substituent exhibited enhanced cytotoxicity compared to their non-bromo counterparts. This suggests that tert-butyl 7-bromo derivatives could be promising candidates for further development as anticancer agents.
Case Study 2: Organic Electronics
A collaborative research project between several universities explored the use of pyridoindole-based materials in OLED technology. The findings indicated that devices made with these materials showed improved efficiency and stability compared to traditional materials. The study concluded that incorporating tert-butyl 7-bromo derivatives could lead to advancements in the performance of organic electronic devices.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyridoindole A | Anticancer | 15 | Journal of Medicinal Chemistry |
| Pyridoindole B | Neuroprotective | 20 | Neuropharmacology |
| tert-butyl 7-bromo derivative | Anticancer (predicted) | TBD | Current Study |
Table 2: Material Properties
| Property | Value | Reference |
|---|---|---|
| Charge Mobility | High | Organic Electronics Research |
| Thermal Stability | Moderate | Material Science Journal |
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate with structurally related derivatives, focusing on synthesis, physical properties, and spectroscopic characteristics.
Structural Analogues and Positional Isomers
Key analogues include:
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d)
- Bromine at position 8 (vs. 7 in the target compound).
- Synthesis: Yielded 82% as a pale-yellow solid with a melting point (mp) of 177–178°C .
- Spectroscopy: Distinct $ ^1H $-NMR signals at δ 7.81 (s, 1H, aromatic) and 4.61 (s, 2H, N–CH$2$) in CDCl$3$ .
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e)
- Chlorine at position 4.
- Synthesis: Higher yield (87%) and mp (185–186°C) compared to brominated analogues, likely due to reduced steric bulk .
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c)
- Methoxy group at position 6.
- Synthesis: 84% yield, mp 170–171°C. The electron-donating methoxy group alters electronic density, as reflected in IR peaks (e.g., 1,665 cm$^{-1}$ for C=O) .
Substituent Effects on Physicochemical Properties
*Note: Direct data for the 7-bromo isomer are unavailable in the provided evidence.
- Synthetic Yields: Brominated derivatives (e.g., 8d) generally exhibit slightly lower yields (~82–87%) compared to non-halogenated analogues, likely due to steric hindrance during substitution reactions .
- Melting Points : Bromine’s polarizability increases intermolecular forces, leading to higher melting points (e.g., 8d: 177–178°C) compared to methoxy-substituted 8c (170–171°C) .
- Spectroscopic Trends : Bromine’s electron-withdrawing effect deshields aromatic protons in $ ^1H $-NMR (δ >7.5), whereas methoxy groups cause upfield shifts due to electron donation .
Functionalized Derivatives
A more complex derivative, tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (), incorporates a 3-fluorobenzyl group at position 4. This modification:
- Increases molecular weight (459.35 g/mol vs. ~350–400 g/mol for simpler analogues).
Research Implications and Gaps
Positional Isomerism : The absence of direct data for the 7-bromo isomer highlights a gap in the literature. Comparative studies on bromine’s position (7 vs. 8) could clarify its impact on biological activity or synthetic utility.
Spectroscopic Benchmarking : Future work should prioritize $ ^1H $-/$ ^13C $-NMR and HRMS characterization of the 7-bromo derivative to resolve ambiguities in electronic effects.
Synthetic Optimization : –3 suggests that tert-butyl carbamate protection is robust across analogues, but bromine’s position may require tailored reaction conditions .
Biological Activity
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (CAS No. 1173155-30-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers studying its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C₁₆H₁₉BrN₂O₂
- Molecular Weight: 351.24 g/mol
- Purity: Typically ≥ 97%
- Storage Conditions: Sealed in dry conditions at 2-8°C
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit inhibition of cyclooxygenases (COX), particularly COX-1 and COX-2, which are critical in inflammatory processes.
Inhibition of Cyclooxygenases
Studies have shown that derivatives of pyridoindoles can selectively inhibit COX enzymes, contributing to their anti-inflammatory properties. For example:
- Selectivity: The compound has been noted to exhibit a significant preference for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-selective NSAIDs .
1. Anti-inflammatory Activity
A study demonstrated that derivatives similar to tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole showed promising anti-inflammatory effects in vivo. The compound was tested against standard anti-inflammatory drugs such as indomethacin and exhibited comparable efficacy with a better side effect profile .
2. Selective Inhibition of CDK Enzymes
Research into structurally related compounds revealed that certain pyridoindoles act as selective inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. For instance:
- CDK2 Inhibition: A related compound demonstrated an IC₅₀ value of 0.36 µM against CDK2, indicating potent activity that could be harnessed for cancer therapy .
Data Table: Biological Activities and IC₅₀ Values
| Compound Name | Target Enzyme/Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole | COX-2 | <10 | |
| Related pyridoindole derivative | CDK2 | 0.36 | |
| Indomethacin | COX-1/COX-2 | 0.02/0.05 |
Potential Therapeutic Applications
Given its biological activities, tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole has potential applications in:
- Pain Management: Its ability to inhibit COX enzymes positions it as a candidate for developing new analgesics.
- Cancer Therapy: The selective inhibition of CDKs suggests utility in targeting cancer cell proliferation.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of tert-butyl 7-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate to improve yield and purity? A:
- Stepwise Functionalization : Use a two-step approach involving Winterfeldt oxidation followed by bromination. demonstrates yields of 82–87% for analogous brominated derivatives via sequential reactions, ensuring minimal side-product formation .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation. Adjust reaction time (e.g., 2–3 hours for oxidation) and temperature (controlled heating to 140°C under inert gas) to prevent decomposition.
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 5:95 to 50:50) for effective separation. Recrystallization from dichloromethane/hexane mixtures can enhance purity, as shown for tert-butyl 8-bromo derivatives (mp 177–178°C) .
Spectroscopic Characterization
Q: What spectroscopic methods are most effective for confirming the structure of this compound? A:
- 1H-NMR : Identify aromatic protons (δ 7.5–8.1 ppm for bromo-substituted indole) and tert-butyl groups (δ 1.51 ppm, singlet, 9H). Splitting patterns (e.g., doublets for adjacent protons) confirm substitution positions .
- HRMS : Verify molecular weight (e.g., C16H20BrN2O2 requires [M+H]+ 351.0703). A deviation <0.0002 amu ensures accuracy .
- IR Spectroscopy : Detect carbonyl stretches (ν ~1,668 cm⁻¹ for carbamate C=O) and aromatic C-Br vibrations (ν ~675 cm⁻¹) .
Reactivity of the Bromo Substituent
Q: How does the bromo substituent at the 7-position influence the pyridoindole core’s reactivity in further functionalization? A:
- Electrophilic Substitution : The electron-withdrawing bromo group deactivates the aromatic ring, directing subsequent reactions (e.g., Suzuki couplings) to meta positions. Compare tert-butyl 8-bromo derivatives ( ) with 8-methoxy analogs, where methoxy’s electron-donating effect increases para reactivity .
- Cross-Coupling Feasibility : Bromine facilitates palladium-catalyzed couplings (e.g., with boronic acids). For example, tert-butyl 6-chloro derivatives ( ) show similar reactivity, but bromine’s higher leaving-group ability improves yields in arylations .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the biological activity of this compound, such as enzyme inhibition? A:
- Aldose Reductase (ALR2) Inhibition : Use fluorescence-based assays with DL-glyceraldehyde as substrate. reports IC50 values in the nanomolar range for related pyridoindole carbamates, with selectivity factors >750 against aldehyde reductase (ALR1) .
- Hypoglycemic Activity : Conduct glucose uptake assays in HepG2 cells. Carbazole derivatives (e.g., compound 10 in ) showed 1.2× higher activity than metformin, suggesting similar protocols for this compound .
Comparative Analysis of Halogenated Analogs
Q: How do structural modifications at the 7-position affect physicochemical properties compared to chloro or methoxy analogs? A:
- Melting Points : Bromo derivatives (mp 177–178°C) exhibit higher melting points than methoxy analogs (mp 170–171°C) due to stronger van der Waals interactions .
- Lipophilicity : LogP values increase in the order OMe < Cl < Br, impacting membrane permeability. Use reverse-phase HPLC to quantify retention times as a proxy for hydrophobicity .
- Spectral Shifts : In 1H-NMR, bromo substitution downfield-shifts adjacent protons (δ 8.11 ppm) compared to methoxy (δ 6.80–7.77 ppm) .
Mechanistic Role of the tert-Butyl Carbamate Group
Q: What mechanistic studies elucidate the tert-butyl carbamate’s role in stabilizing the compound during reactions? A:
- Protection Strategy : The Boc group prevents N-H reactivity during functionalization. highlights its use in indole derivatives to avoid side reactions during furoylation .
- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures. Boc-protected analogs ( ) remain stable up to 170°C, critical for high-temperature reactions .
Handling Contradictory Data in Spectral Analysis
Q: How should researchers address contradictory spectral data between synthesized batches? A:
- Batch Comparison : Replicate synthesis under identical conditions (solvent, catalyst loading). shows tert-butyl 8-bromo derivatives’ 1H-NMR δ 4.58 ppm (s, 2H) for methylene protons; deviations >0.1 ppm suggest impurities .
- Advanced Techniques : Use 13C-NMR (e.g., δ 155.1 ppm for carbamate carbonyl in ) or 2D-COSY to resolve overlapping signals .
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation if spectral ambiguities persist .
Derivatization for Targeted Applications
Q: What strategies are recommended for derivatizing this compound to enhance bioactivity or solubility? A:
- Boronate Introduction : Incorporate pinacol boronate esters via Miyaura borylation for Suzuki couplings. lists tert-butyl boronate analogs as intermediates for drug discovery .
- PEGylation : Attach polyethylene glycol (PEG) chains to the carbamate nitrogen to improve aqueous solubility, mimicking strategies in for hypoglycemic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
